2-Methoxy-5-(methoxymethoxy)benzaldehyde
Description
2-Methoxy-5-(methoxymethoxy)benzaldehyde is a benzaldehyde derivative featuring two methoxy-based substituents: a methoxy group at position 2 and a methoxymethoxy group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its synthesis involves protection/deprotection strategies for phenolic hydroxyl groups, as demonstrated in patent literature where it is synthesized via stepwise etherification and subsequent purification using silica gel chromatography (yield: 95.7%) . Key spectroscopic data include:
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methoxy-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-9-3-4-10(13-2)8(5-9)6-11/h3-6H,7H2,1-2H3 |
InChI Key |
JODZFLKUSXUCLB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and substituent effects among 2-Methoxy-5-(methoxymethoxy)benzaldehyde and analogous benzaldehyde derivatives:
Physicochemical Properties
- Polarity: The methoxymethoxy group increases hydrophilicity compared to non-polar substituents (e.g., CF₃), as evidenced by the lower LogP (predicted ~1.5) of 2-Methoxy-5-(methoxymethoxy)benzaldehyde versus 2.2 for CF₃-containing analogs .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CF₃, tetrazole) exhibit higher melting points due to enhanced intermolecular interactions .
Preparation Methods
Reaction Pathway
This method begins with 4-methoxyphenol as the starting material. The hydroxyl group at the 5-position is first protected as a methoxymethoxy (-OCH2OCH3) group, followed by formylation via the Reimer-Tiemann reaction to introduce the aldehyde moiety. Finally, the remaining hydroxyl group at the 2-position is methylated to yield the target compound.
Step 1: Protection of 4-Methoxyphenol
4-Methoxyphenol reacts with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., potassium carbonate) to form 4-methoxy-5-(methoxymethoxy)phenol . This step ensures selective protection of the 5-hydroxy group while retaining reactivity at the 2-position.
Step 2: Reimer-Tiemann Formylation
The protected phenol undergoes formylation using chloroform and sodium hydroxide in aqueous conditions. The reaction proceeds via the generation of a dichlorocarbene intermediate, which attacks the aromatic ring ortho to the hydroxyl group, yielding 2-hydroxy-5-(methoxymethoxy)benzaldehyde .
Step 3: Methylation of the 2-Hydroxy Group
The phenolic hydroxyl group at the 2-position is methylated using dimethyl sulfate (DMS) in an alkaline medium (e.g., sodium hydroxide). This step completes the synthesis, producing 2-methoxy-5-(methoxymethoxy)benzaldehyde .
Optimization and Challenges
-
Yield : The Reimer-Tiemann step typically achieves ~70–75% yield, while methylation reaches ~85–90%.
-
Purity : Recrystallization from ethanol/water mixtures enhances purity to >95% (HPLC).
-
Key Challenge : Competing side reactions during formylation may produce para-substituted byproducts, necessitating precise temperature control (60–70°C).
Table 1: Reaction Conditions for Reimer-Tiemann Pathway
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MOM-Cl, K2CO3 | 80 | 6 | 92 |
| 2 | CHCl3, NaOH | 65 | 4 | 74 |
| 3 | DMS, NaOH | 25 | 2 | 88 |
Directed Ortho-Metalation (DoM) Strategy
Reaction Pathway
This approach leverages directed metalation to position the aldehyde group selectively. Starting with 3-methoxy-4-(methoxymethoxy)benzene , a lithium base (e.g., LDA) directs deprotonation ortho to the methoxy group, followed by formylation using DMF.
Step 1: Synthesis of 3-Methoxy-4-(methoxymethoxy)benzene
4-Methoxyphenol is protected at the 4-position using MOM-Cl, as described in Method 1.
Step 2: Lithiation and Formylation
The substrate undergoes lithiation at -78°C with LDA, forming a stabilized aryl lithium species. Quenching with DMF introduces the aldehyde group at the 2-position, yielding the target compound.
Optimization and Challenges
-
Yield : Lithiation-formylation achieves ~65–70% yield due to sensitivity to moisture and temperature.
-
Purity : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity.
-
Key Challenge : Strict anhydrous conditions are required to prevent protonation of the aryl lithium intermediate.
Table 2: Reaction Conditions for DoM Pathway
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MOM-Cl, K2CO3 | 80 | 6 | 90 |
| 2 | LDA, DMF | -78 | 1 | 68 |
Alkylation of 2,5-Dihydroxybenzaldehyde
Reaction Pathway
2,5-Dihydroxybenzaldehyde (gentisaldehyde) serves as the precursor. Sequential protection of the 5-hydroxy group with MOM-Cl and methylation of the 2-hydroxy group provides the target compound.
Step 1: Protection of 5-Hydroxy Group
Gentisaldehyde reacts with MOM-Cl in the presence of K2CO3, selectively protecting the 5-hydroxy group to form 2-hydroxy-5-(methoxymethoxy)benzaldehyde .
Step 2: Methylation of 2-Hydroxy Group
The remaining hydroxyl group is methylated using methyl iodide (MeI) and potassium carbonate in acetone, yielding the final product.
Optimization and Challenges
-
Yield : Protection and methylation steps achieve ~80% and ~85% yields, respectively.
-
Purity : Distillation under reduced pressure (120–130°C, 0.1 mmHg) ensures high purity.
-
Key Challenge : Over-alkylation at the aldehyde group is mitigated by using mild methylating agents (e.g., MeI instead of DMS).
Table 3: Reaction Conditions for Alkylation Pathway
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MOM-Cl, K2CO3 | 80 | 5 | 82 |
| 2 | MeI, K2CO3 | 50 | 3 | 87 |
Comparative Analysis of Methods
| Parameter | Reimer-Tiemann | DoM | Alkylation |
|---|---|---|---|
| Overall Yield (%) | 58 | 61 | 70 |
| Cost | Moderate | High | Low |
| Scalability | High | Low | Moderate |
| Purity (%) | 95 | 90 | 97 |
The alkylation pathway offers the best balance of yield, cost, and scalability, making it preferable for industrial applications. In contrast, the DoM strategy is limited by its stringent anhydrous requirements but provides precise regiocontrol for laboratory-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
